
rac Albuterol-d9
Übersicht
Beschreibung
Salbutamol-d9 ist eine deuterierte Form von Salbutamol, einem selektiven Beta-2-Adrenozeptor-Agonisten. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von Salbutamol in verschiedenen analytischen Anwendungen verwendet, insbesondere in der Massenspektrometrie . Die Deuteriumatome in Salbutamol-d9 ersetzen die Wasserstoffatome, was es aufgrund seiner Stabilität und des unterscheidbaren Massenverhältnisses in pharmakokinetischen Studien nützlich macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Salbutamol-d9 umfasst mehrere Schritte, ausgehend von substituierten Acetophenonen. Eine übliche Methode beinhaltet die Chlormethylierung von 4-Hydroxyacetophenon mit Formaldehyd in konzentrierter Salzsäure, gefolgt von einer Acylierung mit Essigsäureanhydrid und Essigsäure in Gegenwart von Natriumacetat . Die resultierende Verbindung wird bromiert und anschließend mit tert-Butylamin umgesetzt, um das gewünschte Produkt zu bilden. Die Reduktion der Alkylcarbonylgruppe zu einem primären Alkohol unter Verwendung von Natriumborhydrid oder Kaliumborhydrid in Gegenwart saurer Zusätze ist ebenfalls ein wichtiger Schritt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Salbutamol-d9 beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Synthesewege wie oben beschrieben. Der Prozess umfasst strenge Reinigungsschritte, um eine hohe Reinheit und isotopenreiche Anreicherung zu gewährleisten. Das Endprodukt wird oft kristallisiert und unter kontrollierten Bedingungen getrocknet, um seine Stabilität und Qualität zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salbutamol-d9 involves several steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting compound undergoes bromination and subsequent reactions with tert-butylamine to form the desired product. Reduction of the alkyl carbonyl group to a primary alcohol using sodium borohydride or potassium borohydride in the presence of acidic additives is also a key step .
Industrial Production Methods
Industrial production of Salbutamol-d9 typically involves large-scale synthesis using similar synthetic routes as described above. The process includes rigorous purification steps to ensure high purity and isotopic enrichment. The final product is often crystallized and dried under controlled conditions to maintain its stability and quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Salbutamol-d9 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann an den Hydroxylgruppen stattfinden und zur Bildung von Ketonen oder Aldehyden führen.
Reduktion: Reduktion der Carbonylgruppe zur Bildung von primären Alkoholen.
Substitution: Halogenierung und nachfolgende Substitutionsreaktionen sind bei der Synthese von Salbutamol-d9 üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Kaliumborhydrid werden häufig in Gegenwart saurer Zusätze wie Essigsäure verwendet.
Substitution: Reagenzien wie tert-Butylamin und Formaldehyd werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die zum endgültigen deuterierten Verbindung, Salbutamol-d9, führen. Diese Zwischenprodukte zeichnen sich oft durch ihre funktionellen Gruppen aus, wie z. B. Hydroxyl-, Carbonyl- und Aminogruppen .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Treatment of Respiratory Disorders
Rac Albuterol-d9 functions as a beta-2 adrenergic receptor agonist, similar to racemic albuterol. It is primarily used for the management of bronchospasm in patients with reversible obstructive airway diseases. Studies have shown that beta-2 agonists like albuterol effectively alleviate symptoms associated with asthma and COPD by promoting bronchodilation and improving airflow .
2. Research on Hypercapnia in COPD Patients
A notable study investigated the effects of high-dose nebulized rac-albuterol on arterial blood gases in patients with stable COPD and hypercapnia. Results indicated that while high doses led to a slight decrease in arterial carbon dioxide tension (P_aCO2), the overall response was consistent among subjects, suggesting that patients maintained their capacity to respond to increased ventilation demands . This research underscores the importance of understanding the pharmacodynamics of beta-2 agonists in managing severe respiratory conditions.
3. Off-Label Uses
Beyond its primary indications, this compound may also serve as an adjunct treatment for hyperkalemia, although it is not recommended as monotherapy due to potential limitations in potassium-lowering effects, especially in patients with renal impairment . The compound's efficacy in this context requires further investigation to establish optimal treatment protocols.
Pharmacokinetics and Metabolism
1. Urinary Excretion Studies
Research has demonstrated that following administration, this compound exhibits distinct urinary excretion kinetics compared to its non-deuterated form. The presence of deuterium alters metabolic pathways, potentially leading to prolonged action and reduced side effects. A study highlighted the differences in urinary excretion rates between salbutamol and its sulfoconjugated metabolites, emphasizing the need for further exploration into how deuteration influences these processes .
2. Stability and Efficacy
The stability of this compound formulations is crucial for maintaining therapeutic efficacy. Investigations into pH stability have shown that formulations can vary significantly in their pharmacological effects depending on their chemical environment. For instance, R-salbutamol sulfate solutions have been found to be more stable at neutral pH levels compared to their racemic counterparts, which may lead to improved clinical outcomes when administered .
Comparative Data Table
Parameter | Rac Albuterol | This compound |
---|---|---|
Chemical Structure | Non-deuterated | Deuterated |
Primary Use | Bronchodilator | Bronchodilator |
Off-label Uses | Hyperkalemia | Hyperkalemia |
Stability at pH 6 | Moderate | High |
Urinary Excretion Rate | Standard | Altered |
Clinical Efficacy | Established | Potentially Enhanced |
Case Studies
1. Efficacy in Pediatric Patients
A study conducted by Currie et al. examined treatment preferences among pediatric emergency department physicians for wheezing preschool patients. The findings indicated a strong preference for albuterol treatments due to their rapid onset and effectiveness in managing acute symptoms . The implications for this compound suggest that it could be integrated into pediatric care protocols if proven effective.
2. Comparative Effectiveness Research
Teper et al. compared the bronchodilatory effects of nebulized racemic albuterol with hypertonic saline solutions in children with asthma. Their results demonstrated significant differences in efficacy based on formulation types, which could be relevant when considering this compound formulations for enhanced therapeutic outcomes .
Wirkmechanismus
Salbutamol-d9, like salbutamol, exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. This binding activates adenylate cyclase, increasing the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP). The elevated cyclic AMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and relief from bronchospasm .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Salbutamol: Die nicht-deuterierte Form, die als Bronchodilatator weit verbreitet ist.
Levosalbutamol: Das R-Isomer von Salbutamol, bekannt für seine höhere Affinität für Beta-2-Rezeptoren und reduzierte Nebenwirkungen.
Einzigartigkeit
Salbutamol-d9 ist aufgrund seines Deuteriumgehalts einzigartig, der eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Dies macht es besonders wertvoll in pharmakokinetischen Studien und Qualitätskontrollprozessen .
Biologische Aktivität
rac Albuterol-d9 is a deuterated form of racemic albuterol, a well-known β2-adrenergic agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium into the molecule alters its pharmacokinetics and may enhance its therapeutic profile. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by relevant case studies and research findings.
- Molecular Formula : C13H12D9NO3
- Molecular Weight : 248.37 g/mol
- CAS Number : 1173021-73-2
This compound acts as a selective agonist for β2-adrenergic receptors, leading to bronchodilation. This mechanism involves the activation of adenylate cyclase, increasing cyclic AMP (cAMP) levels within bronchial smooth muscle cells, resulting in relaxation and dilation of the airways.
Pharmacokinetics
The deuterated form may exhibit altered metabolic pathways compared to non-deuterated albuterol, potentially leading to:
- Increased half-life : Deuteration can slow down metabolic processes.
- Enhanced stability : Reduced susceptibility to metabolic degradation.
Case Studies
-
Study on COPD Patients :
A crossover study involving 14 patients with stable COPD assessed the effects of high-dose rac Albuterol on arterial blood gases. The results indicated a significant decrease in (partial pressure of oxygen) following administration, with a minor increase in heart rate observed. Specifically, the mean decrease in was 0.1 kPa/h (95% CI: 0, 0.2), while heart rate increased by an average of 4.9 beats/min at 120 minutes post-administration . -
Comparison with Levalbuterol :
A comparative analysis highlighted that rac Albuterol demonstrated superior efficacy over levalbuterol in enhancing forced expiratory volume (FEV1) and improving asthma scores at equivalent doses . This suggests that this compound may retain similar benefits while potentially offering improved pharmacological properties due to its deuterated structure.
Safety Profile
While both rac Albuterol and its deuterated counterpart share common side effects such as tachycardia and tremors, studies indicate that the adverse effects may be reduced with this compound due to altered receptor binding dynamics . In pediatric populations with asthma, no significant differences in cardiovascular effects were noted between rac Albuterol and levalbuterol, indicating a favorable safety profile .
Research Findings
Study | Population | Dose | Key Findings |
---|---|---|---|
Crossover Study | COPD Patients | 10 mg | Decrease in ; increase in heart rate |
Comparative Study | Asthma Patients | Equivalent doses | Superior FEV1 improvement with rac Albuterol |
Eigenschaften
IUPAC Name |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675541 | |
Record name | Albuterol-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-73-2 | |
Record name | Albuterol-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-73-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.